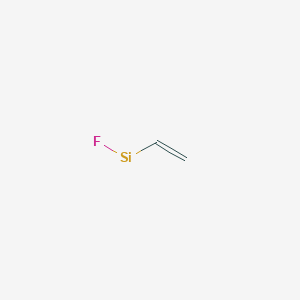

Vinylfluorosilane

Description

Overview of Vinylfluorosilane within Organofluorosilane Chemistry

The study of this compound and its derivatives contributes to a broader understanding of structure-property relationships in organosilicon compounds. These compounds are not only of academic interest but also have practical relevance in materials science and as intermediates in organic synthesis. wikipedia.orgontosight.airesearchgate.net For instance, vinyl-substituted silanes are utilized as coupling agents and monomers in the production of polymers and composites. wikipedia.orgontosight.ai

Academic Significance and Research Trajectory

The academic importance of this compound lies primarily in its utility as a model for fundamental physicochemical studies. acs.orgnih.gov Research has historically focused on determining its structural parameters, conformational preferences, and the energy barriers associated with internal rotation. acs.orgnih.gov Early investigations into organosilicon compounds laid the groundwork for understanding the unique properties endowed by the silicon atom. thermofishersci.in The specific research trajectory for this compound has been heavily influenced by the development of advanced spectroscopic and computational techniques.

A significant area of research has been the conformational analysis of this compound, which can exist as different rotational isomers (rotamers), primarily the cis and gauche conformers. acs.orgnih.gov The relative stability of these conformers and the energy barriers for their interconversion provide deep insights into the subtle non-bonded interactions within the molecule. This research is crucial for building and refining theoretical models that can predict the behavior of more complex organosilane systems. acs.org

Methodological Frameworks in this compound Research

The investigation of this compound relies on a combination of experimental and theoretical methods.

Spectroscopic Techniques: Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is a cornerstone for studying this compound. acs.orgnih.govuni-siegen.de By analyzing the vibrational spectra in different phases (gas, liquid, and solid) and at various temperatures, researchers can identify the characteristic frequencies of different conformers and determine their relative populations. acs.orgresearchgate.net For example, variable-temperature studies of the infrared spectra of this compound dissolved in liquefied noble gases like krypton and xenon have been instrumental in determining the enthalpy differences between the gauche and cis conformers. acs.orgnih.gov Rotational spectroscopy, particularly microwave spectroscopy, has also been employed to obtain precise structural parameters for the different conformers. acs.orgifpan.edu.pllibretexts.org

Computational Chemistry: Ab initio calculations and density functional theory (DFT) are powerful theoretical tools used to complement experimental findings. nih.govacs.org These computational methods are used to predict equilibrium geometries, relative energies of conformers, barriers to internal rotation, and vibrational frequencies. acs.orgresearchgate.net The accuracy of these calculations is often benchmarked against experimental data. For this compound, various levels of theory and basis sets have been used to model its properties, with results generally showing good agreement with experimental observations regarding the greater stability of the gauche conformer. acs.orgnih.gov

Detailed Research Findings:

A comprehensive study of this compound has provided detailed insights into its conformational landscape. acs.orgnih.gov The research utilized a combination of gas-phase infrared and Raman spectroscopy, along with variable-temperature studies in liquid krypton and xenon solutions.

It was determined that this compound exists as two stable conformers: gauche and cis. Experimental data from both krypton and xenon solutions consistently show that the gauche conformer is the more stable form. acs.org

The following table summarizes the experimentally determined enthalpy differences between the conformers:

| Solvent | Enthalpy Difference (cm⁻¹) | Enthalpy Difference (kJ/mol) | More Stable Conformer |

| Liquid Krypton | 76 ± 7 | 0.91 ± 0.08 | gauche |

| Liquid Xenon | 69 ± 7 | 0.82 ± 0.08 | gauche |

Ab initio calculations at various levels of theory, up to 6-311+G(2df,2pd), have corroborated these experimental findings, consistently predicting the gauche conformer to be the more stable rotamer. acs.orgnih.gov

Furthermore, the potential function governing the internal rotation of the SiH₂F group relative to the vinyl group has been determined from far-infrared spectral data. This analysis yielded the barriers for conformational interchange. acs.org

The following table presents the calculated barriers to internal rotation:

| Transition | Barrier Height (cm⁻¹) | Barrier Height (kJ/mol) |

| gauche to cis | 664 | 7.94 |

| gauche to gauche | 608 | 7.27 |

Complete vibrational assignments for both the gauche and cis conformers have been proposed based on the extensive spectroscopic data. acs.org Additionally, by combining experimental microwave rotational constants with ab initio predicted structural values, adjusted r₀ structural parameters have been obtained for both conformers, allowing for detailed comparisons with related molecules like vinylsilyl chloride and methyl vinyl silane (B1218182). acs.org

Structure

2D Structure

Properties

Molecular Formula |

C2H3FSi |

|---|---|

Molecular Weight |

74.13 g/mol |

InChI |

InChI=1S/C2H3FSi/c1-2-4-3/h2H,1H2 |

InChI Key |

ZQBONCUZGDEEHZ-UHFFFAOYSA-N |

Canonical SMILES |

C=C[Si]F |

Origin of Product |

United States |

Synthetic Methodologies for Vinylfluorosilane and Its Derivatives

General Synthetic Routes to Vinylsilane Scaffolds Applicable to Fluorinated Analogs

The creation of the vinylsilane framework is the initial and fundamental step. Several powerful methods have been developed for this purpose, each with its own advantages regarding substrate scope, selectivity, and reaction conditions. These methods are generally applicable for preparing precursors to vinylfluorosilanes.

Hydrosilylation of Alkynes

Hydrosilylation of alkynes stands out as one of the most direct and atom-economical methods for the synthesis of vinylsilanes. google.comwikipedia.orgwikipedia.org This reaction involves the addition of a silicon-hydrogen bond across the carbon-carbon triple bond of an alkyne, typically catalyzed by a transition metal complex. wikipedia.org The choice of catalyst, silane (B1218182), and reaction conditions plays a pivotal role in determining the outcome of the reaction. google.com

A wide array of transition metal catalysts have been employed for the hydrosilylation of alkynes, with platinum, rhodium, and ruthenium complexes being the most common. scientificspectator.comsigmaaldrich.com Classical platinum catalysts, such as Speier's (H₂PtCl₆) and Karstedt's catalysts, are effective for producing trans-β-vinylsilanes. sigmaaldrich.com Rhodium-based catalysts also tend to favor the formation of the trans product. sigmaaldrich.com

Conversely, ruthenium-based catalysts, like [Cp*Ru(MeCN)₃]PF₆, have been shown to be highly efficient in producing 1,1-disubstituted α-vinylsilanes from terminal alkynes. sigmaaldrich.comresearchgate.net This catalyst is tolerant of a broad range of functional groups, including halogens, which is pertinent for the synthesis of precursors to vinylfluorosilanes. sigmaaldrich.com More recently, earth-abundant and less expensive metal catalysts based on iron and cobalt have been investigated. For instance, cobalt complexes with bidentate phosphine (B1218219) ligands can effectively catalyze the hydrosilylation of terminal alkynes to yield (E)-β-vinylsilanes. acs.org

Table 1: Catalyst Systems in Alkyne Hydrosilylation

| Catalyst System | Typical Product(s) | Key Features |

| Platinum (e.g., Speier's, Karstedt's) | trans-β-vinylsilanes | Classical, effective for trans products. sigmaaldrich.com |

| Rhodium (e.g., [Rh(cod)₂]BF₄) | trans-β-vinylsilanes | Powerful for synthesis of trans-β-vinylsilanes. sigmaaldrich.com |

| Ruthenium (e.g., [Cp*Ru(MeCN)₃]PF₆) | α-vinylsilanes, Z-vinylsilanes | High regioselectivity for α-products from terminal alkynes; trans-addition to internal alkynes. sigmaaldrich.comresearchgate.net |

| Cobalt (e.g., Co(OAc)₂/dppb) | (E)-β-vinylsilanes | Inexpensive, bench-stable precatalyst. acs.org |

| Iron | (E)-β-vinylsilanes | Alternative to noble metal catalysts. |

The hydrosilylation of a terminal alkyne can potentially yield three different isomers: the α-vinylsilane (Markovnikov addition) and the (E)- and (Z)-β-vinylsilanes (anti-Markovnikov addition). google.com The control over regioselectivity and stereoselectivity is a significant challenge and is highly dependent on the catalyst system, the substituents on the alkyne and silane, and the reaction conditions. google.comacs.org

For instance, ruthenium catalysts like [Cp*Ru(MeCN)₃]PF₆ exhibit excellent regioselectivity for the formation of α-vinylsilanes from terminal alkynes. sigmaaldrich.com In contrast, cobalt catalysts paired with bidentate phosphine ligands direct the reaction towards the formation of (E)-β-vinylsilanes with high selectivity. acs.org A fascinating aspect of cobalt catalysis is the ability to switch the regioselectivity by simply changing the ligand; the use of bipyridine ligands with a cobalt catalyst can favor the formation of α-vinylsilanes. acs.org

With internal alkynes, ruthenium catalysts have been shown to exclusively yield Z-vinylsilanes through a trans-addition mechanism. sigmaaldrich.com The regioselectivity in these cases is influenced by the steric and electronic properties of the alkyne substituents. sigmaaldrich.com

Catalyst Systems in Hydrosilylation

Alkenyl Organometallic Reagent-Mediated Syntheses

The reaction of alkenyl organometallic reagents, such as vinyllithium (B1195746) or vinyl Grignard reagents, with chlorosilanes is a well-established method for the formation of vinylsilanes. wikipedia.orgnih.gov This approach is particularly useful for introducing a vinyl group to a pre-functionalized silane. For example, vinylmagnesium bromide can react with a chlorosilane to afford the corresponding vinylsilane. acs.org This method offers a straightforward route to vinylsilanes when the corresponding alkenyl organometallic reagent is readily available. The reactivity of halosilanes towards Grignard reagents follows the order Si–Cl > Si–Br > Si–I, with fluorosilanes showing unique reactivity that allows for substitution by sterically hindered Grignard reagents. google.com

Dehydrogenative Silylation

Dehydrogenative silylation has emerged as another powerful strategy for the synthesis of vinylsilanes. wikipedia.org This method involves the reaction of an alkene with a hydrosilane in the presence of a catalyst, leading to the formation of a vinylsilane and dihydrogen as the only byproduct. Iridium-catalyzed dehydrogenative silylation of terminal alkenes can produce (Z)-vinylsilanes with high selectivity. A metal-free approach for the dehydrogenative silylation of enamides has also been developed, yielding functionalized vinylsilanes with high stereoselectivity. chemrxiv.org

Fluorination Strategies for Organosilanes Leading to Fluorosilanes

The introduction of fluorine onto the silicon atom is the final key step in the synthesis of vinylfluorosilane. This is most commonly achieved through halogen exchange reactions, where a less reactive halogen on the silicon, typically chlorine, is replaced by fluorine.

A direct and effective method for the synthesis of vinyltrifluorosilane is the reaction of vinyltrichlorosilane with a suitable fluorinating agent. nih.gov Antimony trifluoride (SbF₃) has been successfully used for this transformation. nih.gov Other metal fluorides such as zinc fluoride (B91410) (ZnF₂) have also been employed as fluorinating agents for chlorosilanes, although concerns about cost and toxicity can arise with some metal fluorides. nih.gov

An alternative and industrially viable approach involves the use of potassium hydrogen fluoride (KHF₂), which is an inexpensive and low-toxicity fluorinating agent. nih.gov It has been shown that chlorosilanes react readily with potassium hydrogen fluoride compounds of the formula KF(HF)n (where 1.5 ≤ n ≤ 5) to produce fluorosilanes efficiently. nih.gov

The choice of fluorinating agent can be critical and depends on the specific substrate and desired reactivity. For instance, nucleophilic fluorinating agents like potassium fluoride (KF) can be used, and their reactivity can be enhanced by using phase-transfer catalysts or by appending potassium-chelating groups to the organosilane substrate. google.comacs.org Electrophilic fluorinating agents, such as N-fluoropyridinium salts, have also been used for the fluorination of organosilanes, where the silyl (B83357) group can activate an adjacent π-system towards electrophilic attack.

Table 2: Common Fluorinating Agents for Organosilane Synthesis

| Fluorinating Agent | Precursor | Key Features |

| Antimony trifluoride (SbF₃) | Organochlorosilane | Effective for converting chlorosilanes to fluorosilanes. nih.gov |

| Zinc fluoride (ZnF₂) | Organochlorosilane | Alternative metal fluoride for fluorination. nih.gov |

| Potassium hydrogen fluoride (KHF₂) | Organochlorosilane | Inexpensive, low-toxicity, and highly reactive. nih.gov |

| Potassium fluoride (KF) | Organoalkoxysilane | Requires activation, e.g., by phase-transfer catalysis. google.comacs.org |

| N-Fluoropyridinium salts | Organosilane with π-system | Electrophilic fluorination, regioselective. |

Nucleophilic Fluorination Techniques for Silicon-Fluorine Bond Formation

The creation of the silicon-fluorine (Si-F) bond is a cornerstone in the synthesis of vinylfluorosilanes. Nucleophilic fluorination stands out as a primary and efficient strategy, leveraging the high affinity of silicon for fluorine. nih.gov This affinity is underscored by the substantial bond energy of the Si-F bond, which is significantly higher than that of carbon-fluorine (C-F) or silicon-carbon (Si-C) bonds. nih.gov

The general principle involves the reaction of a suitable organosilane precursor, typically bearing a good leaving group, with a nucleophilic fluoride source. The high polarization of the Si-F bond, however, also contributes to the kinetic instability of some organofluorosilanes, making them susceptible to cleavage. nih.gov

Recent advancements have focused on developing milder and more efficient fluorination methods. One approach involves the use of silicon-based fluoride acceptors, which can undergo nucleophilic substitution at the silicon atom. nih.gov The greater covalent radius of silicon compared to carbon enhances its propensity for such substitutions. nih.gov For instance, the reaction of alkoxytrialkylsilanes with fluoride ions has been shown to result in rapid Si-F bond formation. kent.ac.uk Studies have demonstrated that sterically hindered groups on the silicon atom, such as a t-butyldiphenylsilyl group, can enhance the hydrolytic stability of the resulting Si-F bond, a crucial factor for practical applications. kent.ac.uk

The choice of the fluoride source and reaction conditions plays a critical role in the efficiency of the fluorination. Common nucleophilic fluoride reagents include alkali metal fluorides and ammonium (B1175870) fluorides. The development of methods that can proceed under mild conditions, even in aqueous media, represents a significant step forward in making these synthetic routes more practical and environmentally benign. ucla.edu

Isotopic Exchange Methods for Organofluorosilanes

Isotopic labeling, particularly with fluorine-18 (B77423) (¹⁸F), is of paramount importance in the development of radiopharmaceuticals for Positron Emission Tomography (PET). Isotopic exchange offers a direct and often simpler route for the introduction of ¹⁸F into organofluorosilanes compared to traditional multi-step labeling procedures. nih.gov

This method relies on the exchange between a non-radioactive fluorine atom (¹⁹F) already present in the molecule and a radioactive ¹⁸F ion from a fluoride source. mdpi.com The mechanism often proceeds through a pentacoordinated silicon intermediate. mdpi.com While isotopic exchange reactions have sometimes been considered less favorable due to potential dilution of specific activity, recent developments in silicon-based systems have demonstrated high efficiency and high specific activities. mdpi.comresearchgate.net

A key advantage of this technique is that the labeled product is chemically identical to the starting material, which can simplify purification processes. researchgate.net Research has shown that even small amounts of precursor material can be effectively labeled. For example, the fluorosilane tBu₂PhSiF has been successfully labeled with ¹⁸F via isotopic exchange in high radiochemical yields. mdpi.com The efficiency of the exchange can be influenced by the substituents on the silicon atom and the reaction conditions. Some silicon-fluoride acceptors (SiFAs) have shown remarkably high rates of isotopic exchange, even at room temperature. researchgate.net

Table 1: Comparison of Labeling Methods for ¹⁸F-Tyr³-octreotate

| Method | Reagents | Conditions | Radiochemical Yield (RCY) |

|---|---|---|---|

| A | [¹⁸F]F⁻/K₂₂₂/K⁺ | MeCN, RT, 10-15 mins | 95 – 97% |

| B | [¹⁸F]F⁻/[¹⁸O]H₂O | MeCN, 95 °C, 30 mins | 70 – 90% |

Data sourced from a study on organofluorosilanes for PET imaging. ucla.edu

Stereocontrolled Synthesis of Vinylsilane Frameworks

The stereochemistry of the vinylsilane framework is critical for its subsequent application in synthesis, as it dictates the geometry of the final products. Several powerful methods have been developed to control the E/Z selectivity during the formation of vinylsilanes.

Carbometallation of Silylacetylenes

Carbometallation of silylacetylenes is a classical and effective method for constructing highly substituted vinylsilanes. This reaction involves the addition of an organometallic reagent across the carbon-carbon triple bond of a silylacetylene. However, achieving high stereoselectivity can be challenging, and these methods often require multiple steps. nsf.govnih.gov

Recent research has focused on developing more stereocontrolled and efficient carbometallation protocols. For instance, Itami and colleagues reported a copper-catalyzed single-pot carbometallation of pyridyl-substituted silylacetylenes, which addresses stereocontrol but is limited in its substrate scope. nsf.govnih.gov Nickel-catalyzed carbometallation of functionalized silylalkynes using Grignard reagents has also been described as a viable route to vinylsilanes. capes.gov.br The choice of catalyst and reaction conditions is paramount in directing the stereochemical outcome of the addition.

Silyl-Heck Reactions

The silyl-Heck reaction has emerged as a powerful and attractive alternative for the synthesis of vinylsilanes, offering a direct conversion of alkenes into these valuable intermediates. nih.govorganic-chemistry.org This method is conceptually similar to the well-established Heck arylation reaction. nih.gov It provides a means to directly attach a silyl group to an alkene, which are readily available and stable starting materials. nih.gov

The reaction is typically catalyzed by palladium complexes and can now be performed under mild conditions (room temperature to 50 °C) with good to excellent yields and functional group tolerance. nih.govorganic-chemistry.org Both allyl and vinyl silanes can be prepared using this method from simple alkene starting materials. nih.gov The intramolecular version of the silyl-Heck reaction has also been developed, allowing for the synthesis of unsaturated silacycles. nsf.gov This intramolecular approach has enabled the use of disubstituted alkenes, which were previously challenging substrates in bimolecular silyl-Heck reactions. nsf.gov

Table 2: Examples of Intramolecular Silyl-Heck Cyclization

| Substrate | Product(s) | Yield (%) | Isomer Ratio |

|---|---|---|---|

| Alkene 26 | 27 and 28 | 88 | 5:1 |

Data from a study on the synthesis of unsaturated silacycles. nsf.gov

Palladium-Catalyzed Multi-Component Carbosilylation

Palladium-catalyzed multi-component reactions represent a highly efficient and atom-economical approach to complex molecules from simple precursors. rsc.org In the context of vinylsilane synthesis, a three-component carbosilylation reaction of internal symmetrical alkynes, silicon electrophiles, and primary alkyl zinc iodides has been developed. nsf.govnih.gov

This method allows for the stereoselective synthesis of either cis- or trans-tetrasubstituted vinyl silanes, with the stereochemical outcome being controlled by the choice of ligand. nsf.govnih.gov This strategy is attractive because it utilizes the natural electrophilicity of silicon. nsf.gov The reaction is applicable to both diaryl- and dialkyl-alkynes and a variety of silyl functionalities, providing general access to tetrasubstituted vinylsilanes. nsf.govnih.gov The resulting vinylsilanes can be further utilized in transformations such as Hiyama cross-coupling reactions to produce stereodefined tetrasubstituted alkenes. nsf.govnih.gov

Reaction Mechanisms and Reactivity Studies of Vinylfluorosilane

Fundamental Mechanistic Investigations

Electrophilic attack on vinylsilanes is a fundamental reaction class. The regioselectivity of this attack is governed by the stability of the resulting carbocation intermediate. The carbon-silicon (C-Si) bond can stabilize a positive charge at the β-position through hyperconjugation. wikipedia.org This directs the electrophile to the carbon atom γ to the silyl (B83357) group. wikipedia.org In the case of vinylsilanes, this corresponds to the β-carbon of the vinyl group. baranlab.org The reaction proceeds through a transition state where the C-Si bond is orthogonal to the p-orbital of the double bond. As the electrophile attacks, the silyl group moves to increase the overlap between the C-Si σ-bond and the developing empty p-orbital of the carbocation. chemtube3d.com Subsequent anti-elimination of the silyl group leads to the formation of an alkene with retention of the original double bond geometry. baranlab.orgchemtube3d.com

Theoretical studies, such as those employing Density Functional Theory (DFT), have been instrumental in elucidating these pathways. For instance, in the transmetalation reaction between a palladium(II)-vinyl complex and vinylsilane, which is a key step in Pd-catalyzed cross-coupling reactions, the activation barrier is significantly high in the absence of a fluoride (B91410) anion. nih.gov The presence of fluoride accelerates the reaction by forming a hypervalent silicon center in the transition state, which stabilizes it and lowers the activation energy. nih.gov

Kinetic analyses of reactions such as the addition of lithium diethylamide to various vinylsilane derivatives have shown that the reactivity is highly dependent on the substituents on the silicon atom. oup.com

The nature of the substituents on the silicon atom plays a crucial role in the reactivity of vinylsilanes. Electronegative substituents, such as fluorine or chlorine, increase the reactivity of vinylsilanes in Friedel-Crafts alkylation reactions. researchgate.net This is attributed to the increased Lewis acidity of the silicon atom, which facilitates coordination with the catalyst. researchgate.net Conversely, electron-donating groups like methyl groups decrease this reactivity. researchgate.net

In the context of nucleophilic attack, the substituents also exert a strong influence. For example, the rate of addition of lithium diethylamide to vinylsilanes is affected by the electronic nature of the substituents on silicon. oup.com Aryl or other vinyl groups on the silicon atom increase reactivity compared to trialkyl-substituted vinylsilanes, which can be explained by π-conjugation through the silicon d-orbitals. oup.com

The steric bulk of the substituents on the silicon atom also significantly impacts reactivity and regioselectivity, particularly in catalytic reactions. In palladium-catalyzed hydrosilylation of allenes, less bulky silanes favor one mechanistic pathway, while more sterically demanding silanes favor another, leading to different regioisomers. rsc.org

Here is a data table summarizing the effect of substituents on the reactivity of vinylsilanes:

| Reaction Type | Substituent Effect | Observed Trend | Reference |

|---|---|---|---|

| Friedel-Crafts Alkylation | Electronic | Reactivity increases with the number of chlorine atoms on silicon and decreases with the number of methyl groups. | researchgate.net |

| Nucleophilic Addition (Lithium Diethylamide) | Electronic | Aryl or vinyl substituents on silicon increase reactivity compared to alkyl groups. | oup.com |

| Pd-Catalyzed Hydrosilylation of Allenes | Steric | Less bulky silanes lead to allylsilanes, while bulkier silanes yield vinylsilanes. | rsc.org |

Stereoelectronic effects are paramount in understanding the reactivity of vinylsilanes. The stabilization of a developing positive charge at the β-position to the silicon atom is a classic example of a stereoelectronic effect, specifically hyperconjugation. researchgate.net However, for this stabilization to be effective in the transition state, proper orbital alignment is necessary. In the electrophilic addition to vinylsilanes, the hyperconjugative stabilization by the β-silyl group is not fully effective in the transition state. researchgate.net

Orbital-symmetry considerations are also critical, especially in cycloaddition reactions. In iron-catalyzed reactions of vinylsilanes, competing steric and orbital-symmetry requirements between the coupling partners dictate the regioselectivity of the oxidative cyclization step. nih.gov This "α-[Si] effect," where the silyl substituent preferentially occupies a position alpha to the metal in metallacycle intermediates, has been attributed to orbital symmetry requirements, electrostatic polarization, and potential C-Si agostic interactions. nih.gov

Influence of Substituents on Silicon Atom Reactivity

Catalytic Transformations Involving Vinylsilanes (Applicable to Fluorinated Analogs)

The principles governing the reactivity of vinylsilanes are directly applicable to their fluorinated counterparts, such as vinylfluorosilane. Catalytic transformations offer powerful methods for C-C bond formation and the synthesis of complex molecules.

Gold catalysts have emerged as effective tools for reactions involving vinylsilanes. In the reaction of vinyldiazo compounds with vinylsilanes, gold catalysis enables the synthesis of skipped dienes with high regio- and stereoselectivity. acs.orgnih.gov The proposed mechanism involves the formation of a gold carbene intermediate from the vinyldiazo compound. acs.orgnih.gov This is followed by a vinylogous attack of the vinylsilane, generating a carbocationic intermediate stabilized by both the adjacent phenyl group and β-silyl hyperconjugation. acs.orgnih.gov The silyl group acts as a regio- and stereocontrolling element in this transformation. acs.orgnih.gov This methodology has also been extended to alkynylsilanes to produce skipped enynes. acs.orgnih.gov

A summary of gold-catalyzed reactions of vinyldiazo compounds with vinylsilanes is presented below:

| Reactants | Catalyst | Product | Key Features | Reference |

|---|---|---|---|---|

| Vinyldiazo Compounds + Vinylsilanes | Gold(I) complexes | Skipped Dienes | High regio- and stereoselectivity; silyl group as a controlling element. | acs.orgnih.gov |

| Vinyldiazo Compounds + Alkynylsilanes | Gold(I) complexes | Skipped Enynes | C(sp)−C(sp3) coupling. | acs.orgnih.gov |

Iron catalysts, particularly those based on pyridine-2,6-diimine (PDI) ligands, have proven to be versatile for the dimerization and cycloaddition reactions of vinylsilanes. nih.govprinceton.eduacs.orgnih.gov In the absence of a coupling partner, iron catalysts can promote the homodimerization of vinylsilanes to yield linear head-to-head dimers with high regioselectivity. nih.govprinceton.edunih.govacs.org This outcome is distinct from the typical tail-to-tail products or cyclobutanes observed with α-olefins. nih.govacs.org

When a 1,3-diene is introduced, the reaction can be directed towards either [2+2] or [4+2] cycloaddition products, depending on the substitution pattern of the diene. nih.govprinceton.edunih.govresearchgate.net For example, with a 4-substituted diene, [2+2] cycloadducts are formed, while a 2-substituted diene leads to [4+2] cycloadducts. nih.govprinceton.edu Mechanistic studies, including kinetic analysis, in situ spectroscopy, and DFT calculations, point to a mechanism involving oxidative cyclization to form a metallacyclopentane intermediate. nih.govacs.orgresearchgate.net The chemoselectivity and regioselectivity are controlled by a combination of steric and orbital-symmetry factors, with the silyl group playing a key role in directing the reaction pathway and influencing the relative rates of subsequent β-hydride elimination versus C-C reductive elimination. nih.govprinceton.eduacs.orgnih.gov

The outcomes of iron-catalyzed reactions of vinylsilanes are summarized in the following table:

| Reaction Type | Coupling Partner | Major Product | Selectivity Control | Reference |

|---|---|---|---|---|

| Homodimerization | None | Head-to-head linear dimer | Unusual regioselectivity driven by the silyl group. | nih.govprinceton.edunih.govacs.org |

| Cross-Cycloaddition | 4-substituted 1,3-diene | [2+2] cycloadduct | Substrate control based on diene substitution. | nih.govprinceton.edu |

| Cross-Cycloaddition | 2-substituted 1,3-diene | [4+2] cycloadduct | Substrate control based on diene substitution. | nih.govprinceton.edu |

Iron-Catalyzed Cycloadditions and Dimerization

Regioselectivity and Chemoselectivity Control

Regioselectivity, the preference for bond formation at one position over another, and chemoselectivity, the selective reactivity of one functional group among others, are critical for the synthetic utility of vinylfluorosilanes. purechemistry.orgdalalinstitute.com In metal-catalyzed reactions, these selectivities are often dictated by the catalyst, reaction conditions, and the inherent electronic properties of the vinylsilane. wiley-vch.de

In iron-catalyzed cross-cycloadditions with 1,3-dienes, for instance, the substitution pattern of the diene coupling partner is the primary factor controlling the formation of metallacycle intermediates, which in turn determines the regioselectivity. nih.gov The ultimate chemoselectivity between [4+2]-cycloaddition and hydroalkenylation products is governed by the facility of subsequent elimination steps from this intermediate. nih.gov The presence of the silyl group can impart conformational rigidity to the metallacycle, hindering β-hydride elimination and favoring C–C bond-forming reductive elimination. nih.govresearchgate.net

In electrophilic additions, the reactivity of vinylsilanes is governed by the β-silicon effect, where the silicon atom stabilizes a positive charge at the β-carbon through hyperconjugation. wikipedia.org This directs electrophiles to attack the α-carbon, leading to the formation of a β-carbocation intermediate and ensuring high regioselectivity. wikipedia.orgbaranlab.org The subsequent elimination of the silyl group typically proceeds with retention of the double bond geometry. baranlab.org

Reagent-based control has also been demonstrated. In the intramolecular [2+2] cycloaddition of substrates containing both vinylsilane and allene (B1206475) moieties, the regioselectivity can be controlled simply by altering the reaction conditions. researchgate.net This highlights the subtle interplay of steric and electronic factors that can be manipulated to achieve a desired isomeric product.

Table 1: Summary of Regioselectivity in Vinylsilane Reactions

| Reaction Type | Attacking Species/Catalyst | Position of Attack on Vinylsilane | Governing Principle |

|---|---|---|---|

| Electrophilic Addition | Electrophile (E⁺) | α-carbon | Stabilization of β-carbocation (β-silicon effect) wikipedia.orgbaranlab.org |

| Rh(III)-Catalyzed [4+2] Annulation | N-Chloroamide/Cp*Co(III) | β-carbon (relative to amide) | C-H activation and migratory insertion chemrxiv.org |

| Iron-Catalyzed [2+2] Cycloaddition | 1,3-Diene/Fe-PDI complex | α- and β-carbons | Oxidative cyclization to form a metallacycle nih.govresearchgate.net |

Role of Metallacycle Intermediates

Metallacycle formation is a common mechanistic feature in transition metal-catalyzed reactions of vinylsilanes and is fundamental to controlling selectivity. nih.gov These intermediates are typically formed through the oxidative cyclization of the vinylsilane and another unsaturated coupling partner, such as a diene or alkene, at the metal center. nih.gov

Deuterium labeling and crossover experiments in cobalt-catalyzed reactions have provided strong experimental evidence for the involvement of such metallacyclic intermediates during the catalytic turnover. princeton.edu The study of these intermediates is crucial, as their stability and subsequent reaction pathways are central to achieving high levels of chemo-, regio-, and stereocontrol in the synthesis of complex molecules from simple vinylsilane precursors. nih.govrsc.org

Rhodium(III)-Catalyzed Annulations

Rhodium(III) catalysts, particularly those featuring a cyclopentadienyl (B1206354) (Cp) ligand, are effective for C-H activation and annulation reactions involving vinylsilanes. chemrxiv.orgresearchgate.net These reactions provide efficient pathways to construct complex heterocyclic scaffolds. A notable example is the reverse regioselective [4+2] annulation of N-chlorobenzamides with vinylsilanes, catalyzed by a CpCo(III) complex, a system that shares mechanistic principles with Rh(III) catalysis. chemrxiv.org This reaction produces 4-silylated 3,4-dihydroisoquinolones with excellent regioselectivity.

The catalytic cycle is believed to proceed under redox-neutral conditions at ambient temperatures. chemrxiv.org The N-Cl bond of the amide serves as an internal oxidant. The reaction is initiated by C-H activation of the benzamide, followed by coordination of the vinylsilane. Migratory insertion of the alkene into the metal-carbon bond and subsequent reductive elimination furnishes the annulated product. chemrxiv.org In this transformation, the vinylsilane effectively functions as an ethylene (B1197577) surrogate, as the silyl group can be readily removed via protodesilylation to yield the corresponding 3,4-dihydroisoquinolones. chemrxiv.org The high regioselectivity, broad functional group tolerance, and mild conditions make this a powerful method for synthesizing substituted isoquinolone frameworks. chemrxiv.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Hiyama coupling, represent a cornerstone of organosilicon chemistry. gelest.comsigmaaldrich.com These reactions involve the coupling of organosilanes, including vinylfluorosilanes, with organic halides or pseudohalides (e.g., triflates) to form new carbon-carbon bonds. nih.gov A general scheme for the palladium-catalyzed cross-coupling of a this compound is shown below:

R-X + H₂C=CHSiF₃ + [Pd(0)] → R-CH=CH₂ + XSiF₃

The catalytic cycle typically involves three main steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the vinyl group from silicon to palladium, and reductive elimination to form the final product and regenerate the palladium(0) catalyst. nih.gov A key feature of these reactions is the requirement for an activating agent, most commonly a fluoride source, to facilitate the crucial transmetalation step. acs.org

Mechanisms of Transmetalation

Transmetalation is the organometallic reaction step where a ligand is transferred from one metal (silicon) to another (palladium). wikipedia.org In the context of Hiyama coupling, this involves the transfer of the vinyl group from the this compound to the Pd(II) center, which is formed after oxidative addition. nih.gov This step is often rate-limiting and is energetically demanding without an activator. nih.govnih.gov

Theoretical studies using density functional theory (DFT) have shown that the transmetalation between a palladium(II)-vinyl complex and a vinylsilane in the absence of a fluoride anion has a very large activation barrier (calculated at 45.8 kcal/mol) and is significantly endothermic. nih.govacs.org This high energy barrier is consistent with experimental observations that the coupling reaction does not proceed efficiently without an activator. nih.govresearchgate.net The transmetalation is believed to proceed through a transition state involving the interaction of the vinylsilane's double bond with the palladium center, leading to the exchange of ligands. The difficulty of this process without activation underscores the critical role of additives. nih.govacs.org

Fluoride Anion Acceleration Effects

The acceleration of the transmetalation step by fluoride anions is a defining characteristic of Hiyama cross-coupling reactions. acs.orgnih.gov Theoretical investigations have clarified the mechanism of this acceleration, proposing several potential pathways. nih.govacs.orgkyoto-u.ac.jp

Three primary roles for the fluoride anion have been investigated:

Pre-formation of a hypervalent silicate: The fluoride anion could first react with the vinylsilane to form a pentacoordinate fluorovinylsilicate anion, [R₃Si(vinyl)F]⁻. This activated nucleophile would then react with the Pd(II) complex. However, calculations suggest this is not the most likely pathway for reagents like trimethylvinylsilane. nih.govacs.org

Ligand exchange on palladium: The fluoride could first substitute a halide ligand on the Pd(II) complex to form a palladium(II)-fluoro-vinyl species. This complex would then undergo transmetalation with the neutral vinylsilane. This pathway is considered viable, with a calculated activation barrier of 25.3 kcal/mol. nih.govacs.org

Participation in the transition state: The fluoride anion could attack the silicon center of the vinylsilane concurrently with the palladium-vinylsilane interaction, participating directly in the transmetalation transition state. nih.govacs.org This pathway was found to be the most favorable, with a significantly lower activation barrier of 12.7 kcal/mol. nih.govacs.org

The dramatic acceleration is attributed to two main factors: the formation of a very strong silicon-fluorine bond in the product and the stabilization of the transition state through the formation of a hypervalent silicon center induced by the attacking fluoride anion. nih.govresearchgate.net This stabilization significantly lowers the energy required to break the silicon-carbon bond and transfer the vinyl group to palladium.

Table 2: Calculated Energies for Transmetalation Pathways

| Reaction Pathway | Activation Energy (Eₐ, kcal/mol) | Reaction Energy (E, kcal/mol) | Source |

|---|---|---|---|

| No Fluoride Anion | 45.8 | 25.6 (Endothermic) | nih.govacs.org |

| Course 2: Pd-F intermediate + Vinylsilane | 25.3 | -5.7 (Exothermic) | nih.govacs.org |

Nucleophilic Reactivity of Vinylsilanes

While often employed in reactions where they act as nucleophiles via their carbon-carbon double bond, the direct nucleophilic character of vinylsilanes is nuanced. wikipedia.orgbaranlab.org In typical electrophilic substitution reactions, the C=C bond of the vinylsilane acts as the nucleophile. The regioselectivity of this attack is controlled by the β-silicon effect, which stabilizes the resulting carbocation intermediate. baranlab.orgnih.gov Studies have shown, however, that vinylsilanes are generally less nucleophilic than structurally related allylsilanes. nih.govresearchgate.net

A less common but synthetically valuable mode of reactivity involves the vinylsilane acting as a nucleophile at its β-position. This has been achieved through platinum catalysis. In the presence of catalytic amounts of PtCl₂ and a metal iodide co-catalyst, β-substituted vinylsilanes react with aldehydes at the β-position to furnish allyl silyl ethers. organic-chemistry.org This reaction represents a novel activation of the typically unreactive sp² carbon-silicon bond. Mechanistic studies suggest the formation of transient intermediates, including vinylplatinum complexes. organic-chemistry.org The catalytic system effectively reverses the normal polarity of the vinylsilane, enabling the β-carbon to function as the nucleophilic center. The efficiency and pathway of this reaction are influenced by the choice of metal iodide, with LiI being effective for aromatic aldehydes and MnI₂ for aliphatic aldehydes. organic-chemistry.org

Addition Reactions with Organolithium Amides

The addition of organolithium compounds, including lithium amides, to vinylsilanes is a fundamental method for generating α-silyl carbanions, which are valuable synthetic intermediates. pageplace.de The reactivity of the vinyl group in vinylsilanes toward nucleophilic attack is highly dependent on the substituents attached to the silicon atom. Electron-withdrawing groups on the silicon atom activate the double bond, making it more susceptible to addition by nucleophiles like organolithium amides. pageplace.de

In the case of this compound, the fluorine atom, being highly electronegative, exerts a significant electron-withdrawing inductive effect. This effect polarizes the Si-C bond and reduces the electron density of the vinyl group's π-system, thereby activating it for nucleophilic attack. The reaction mechanism involves the nucleophilic addition of the organolithium amide to the β-carbon of the vinyl group. This process is analogous to the addition of other organolithium reagents to activated vinylsilanes. libretexts.orgmasterorganicchemistry.com The resulting intermediate is a stabilized α-silyl carbanion, where the negative charge is on the carbon atom adjacent to the silicon.

The general mechanism can be depicted as follows:

Nucleophilic Attack: The lithium amide (e.g., lithium diethylamide, LiNEt₂) acts as a strong nucleophile, attacking the terminal carbon (β-carbon) of the vinyl group.

Carbanion Formation: This attack forms a new carbon-nitrogen bond and results in an α-fluorosilyl carbanion. This carbanion is a potent nucleophile and a strong base.

Subsequent Reactions: The generated α-silyl carbanion can then be trapped by various electrophiles in subsequent reaction steps.

While Grignard reagents often require activating groups such as chloro, alkoxy, or amino on the silicon to add to a vinylsilane, organolithium reagents are generally more reactive and can add to a broader range of vinylsilanes. pageplace.de The presence of the fluorine atom in this compound is expected to facilitate this addition even more effectively than chloro or alkoxy groups due to fluorine's superior electronegativity.

Table 1: Representative Organolithium Amides and Their Potential Application

| Organolithium Amide | Formula | Potential Use in Synthesis |

|---|---|---|

| Lithium diethylamide | LiN(C₂H₅)₂ | A common, strong, non-nucleophilic base, but can act as a nucleophile with highly activated substrates. |

| Lithium diisopropylamide (LDA) | LiN[CH(CH₃)₂]₂ | A very strong, sterically hindered base, typically used for deprotonation rather than addition. |

| Lithium bis(trimethylsilyl)amide (LHMDS) | LiN[Si(CH₃)₃]₂ | A strong, non-nucleophilic base with significant steric bulk. |

Cleavage Reactions of Silicon-Oxygen Linkages

This section addresses the cleavage of silicon-oxygen (Si-O) bonds in the context of molecules containing a this compound moiety. This compound itself does not possess a Si-O linkage. However, its presence in a larger molecule, such as an alkoxy-vinylfluorosilane or a vinylfluorosilyl-protected alcohol, makes the study of Si-O bond cleavage relevant. The cleavage of Si-O bonds is a critical reaction in synthetic chemistry, particularly in the deprotection of silyl ethers. organic-chemistry.org

The presence of a fluorine atom directly attached to the silicon significantly influences the reactivity of adjacent Si-O bonds. The high strength of the silicon-fluorine (Si-F) bond is a key thermodynamic driving force in many reactions involving organosilicon compounds. dntb.gov.ua Fluoride ions are exceptionally effective reagents for cleaving Si-O bonds because the formation of a new, very strong Si-F bond releases a significant amount of energy, which drives the reaction to completion. nih.govnih.gov

Research has shown that even catalytic amounts of fluoride can effectively cleave Si-O bonds under neutral pH conditions. organic-chemistry.org This method is advantageous as it tolerates both acid- and base-sensitive functional groups within the molecule. The mechanism involves the attack of the fluoride ion on the silicon atom, leading to a hypervalent pentacoordinate silicon intermediate. This intermediate is unstable and readily breaks down, cleaving the Si-O bond and forming a stable Si-F bond.

Furthermore, studies on the oxidative cleavage of carbon-silicon bonds have highlighted the role of fluoride. In the presence of dioxygen and a suitable redox system, carbon-silicon bonds in fluorosilanes can be cleaved. rsc.org This reactivity is enhanced by the presence of fluoride ions, which facilitate the process. While this reaction targets the C-Si bond, it underscores the activating role of both the fluoro-substituent and external fluoride ions in reactions at the silicon center.

Key factors influencing Si-O bond cleavage in fluoro-containing silanes:

Fluoride Ion Catalysis: The use of a fluoride source (e.g., tetrabutylammonium (B224687) fluoride - TBAF) is highly effective. organic-chemistry.org

Hypervalent Intermediates: The reaction proceeds through a five-coordinate silicon species, which is stabilized by the electronegative fluorine atom. nih.govnih.gov

Solvent and pH: Reaction rates can be influenced by the solvent system, water content, and pH. organic-chemistry.org

Table 2: Conditions for Silicon-Oxygen Bond Cleavage

| Reagent/Condition | Description | Relevance to this compound Context |

|---|---|---|

| Tetrabutylammonium Fluoride (TBAF) | A common source of fluoride ions for cleaving silyl ethers. | Highly effective due to the formation of a strong Si-F bond. nih.gov |

| Catalytic CsF or TBAF | Mild, neutral pH conditions suitable for sensitive substrates. organic-chemistry.org | The fluorine on the silicon would make the center more electrophilic and susceptible to attack. |

| Dioxygen / Flavin Catalyst | Oxidative cleavage system. rsc.org | Demonstrates the reactivity of fluorosilanes under specific catalytic conditions. |

Vinylsilane-Terminated Cyclization Reactions

Vinylsilane-terminated cyclization reactions are a powerful strategy for constructing cyclic and polycyclic molecular architectures. acs.orgacs.org These reactions capitalize on the ability of the silicon group to stabilize a developing positive charge or radical at the β-position (the β-silicon effect) and to act as a good leaving group in the terminal step of the cyclization. wikipedia.org

The reaction is typically initiated by the formation of a cationic or radical center within the molecule, which is positioned to allow for an intramolecular attack on the vinylsilane's double bond. For example, in a cationic polyene cyclization, a Lewis acid can initiate the reaction by abstracting a leaving group or activating an epoxide, generating a carbocation. capes.gov.br This cation then triggers a cascade of cyclizations that is terminated by the vinylsilane.

The mechanism of a vinylsilane-terminated cyclization generally involves two key stages:

Initiation and Cyclization: An electrophile (E⁺) or a radical initiator triggers the formation of a reactive intermediate that cyclizes onto the vinylsilane. The attack on the vinyl group occurs at the carbon atom distal to the silicon, placing the resulting carbocation or radical on the carbon adjacent to the silyl group (α-position). This intermediate is stabilized by the β-silicon effect.

Termination: The reaction is terminated by the elimination of the silyl group. In cationic processes, a nucleophile (often the counterion of the Lewis acid) attacks the silicon atom, facilitating the elimination of the silyl group and the formation of an exocyclic double bond.

The presence of a fluorine atom in this compound would have a pronounced impact on the termination step. The high affinity of fluoride ions or other nucleophiles for the silicon atom, coupled with the formation of a very stable Si-F bond, would make the vinylfluorosilyl group an excellent terminator for such cyclizations. nih.gov Silyl-Prins cyclizations, which involve the reaction of homoallylic alcohols with aldehydes, are a well-known example of this type of transformation where vinylsilanes can be employed to form tetrahydropyran (B127337) rings. nih.gov The use of this compound in such a reaction could potentially enhance the efficiency of the final elimination step.

Polymerization Science Involving Vinylfluorosilane Monomers

Homopolymerization Pathways of Vinylsilane Monomers

Vinylsilane monomers, such as vinylfluorosilane, can be polymerized through several mechanisms, including radical, anionic, and coordinated anionic polymerization, as well as step-growth polymerization via hydrosilylation. Each method yields polymers with different structural characteristics and molecular weights.

Radical Polymerization Mechanisms

Radical polymerization of vinylsilane monomers can be initiated using standard radical initiators like azo(bisisobutyronitrile) (AIBN) or benzoyl peroxide (BPO). mcmaster.ca However, the reactivity of vinylsilanes in radical polymerization is often low. tsijournals.com This is attributed to the influence of the silicon atom on the vinyl group. tsijournals.com Studies on vinylsilane have shown that radical polymerization can lead to the formation of oligomers with a complex structure, which may include units from both vinyl polymerization and chain transfer reactions involving the Si-H bond. acs.org For instance, the radical-initiated polymerization of vinylsilane (CH₂=CHSiH₃) yields a liquid polymer with a structure comprising both [-CH₂CH(SiH₃)-]ₓ and [-CH₂CH₂SiH₂-]y units, indicating that both the vinyl group and the silyl (B83357) group participate in the reaction. acs.org The efficiency of these reactions can be low, with significant amounts of unreacted monomer often recovered. mcmaster.ca

Anionic Polymerization Approaches

Anionic polymerization of vinylsilanes, typically initiated by organolithium compounds like n-butyllithium (n-BuLi), offers a pathway to polymers with different structures compared to radical polymerization. acs.orgscispace.com In the case of trimethylvinylsilane, anionic polymerization can proceed with an isomerization step. scispace.com This isomerization involves the abstraction of a proton from a silylmethyl group by the propagating carbanion, leading to the incorporation of silicon atoms into the polymer backbone. scispace.com This results in a polymer structure like [-CH₂CH₂Si(CH₃)₂CH₂-]. scispace.com The extent of this isomerization is influenced by additives such as N,N,N',N'-tetramethylethylenediamine (TMEDA), which can lead to quantitative isomerization. scispace.com For vinylsilane itself, anionic polymerization has been reported to produce a liquid polymer with a rearranged structure of [-CH(CH₃)SiH₂-], indicating a different isomerization mechanism. acs.org Anionic polymerization provides excellent control over molecular weight and structure, making it a valuable method for synthesizing well-defined polymers. dur.ac.uk

Coordinated Anionic Polymerization (Ziegler-Natta Type)

Ziegler-Natta (Z-N) catalysts, typically composed of a transition metal compound (e.g., titanium tetrachloride) and an organoaluminum co-catalyst, are renowned for producing stereoregular polymers from α-olefins. libretexts.orgwikipedia.orglibretexts.org This method has also been applied to the polymerization of vinylsilanes. acs.org When vinylsilane is polymerized using a Ziegler-Natta catalyst, a white solid polymer with the structure [-CH₂CH(SiH₃)-] is obtained. acs.org Unlike radical and anionic methods that can yield low molecular weight liquid polymers with rearranged structures, coordinated anionic polymerization can produce a higher molecular weight, solid polymer with a more regular structure. acs.org Z-N catalysts operate through a coordination-insertion mechanism, where the monomer coordinates to the transition metal center before inserting into the growing polymer chain. wikipedia.orglibretexts.org This control over the insertion process is key to producing polymers with high linearity and specific tacticity. libretexts.orgpslc.ws

Step-Growth Polymerization via Hydrosilylation

Hydrosilylation is a versatile reaction involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, like a carbon-carbon double bond, typically catalyzed by transition metal complexes, most notably platinum compounds. researchgate.netmdpi.com This reaction can be employed in a step-growth polymerization manner to synthesize polysiloxanes and other silicon-containing polymers. While this section focuses on the homopolymerization of this compound, the principles of hydrosilylation are more commonly applied in copolymerization or polymer modification contexts where a molecule with Si-H bonds reacts with a molecule containing vinyl groups. researchgate.net For instance, telechelic polymers with hydride terminations can react with vinyl-functional molecules to create block copolymers. researchgate.net The reaction is highly efficient and selective, often proceeding with anti-Markovnikov addition to yield linear products. mdpi.com Metal-free catalytic systems for hydrosilylation are also being developed. springernature.comacs.org

Copolymerization Studies of Vinylsilane and its Derivatives

Copolymerization is a powerful technique to modify polymer properties by incorporating two or more different monomer units into a single polymer chain. tsijournals.com The behavior of vinylsilanes in copolymerization systems is of great interest for creating materials with tailored properties.

Monomer Reactivity Ratios in Copolymerization Systems

Monomer reactivity ratios (r₁ and r₂) are crucial parameters in copolymerization that describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same or the other monomer. uobaghdad.edu.iqekb.eg These ratios determine the composition and microstructure of the resulting copolymer. tsijournals.comvot.pl The determination of these ratios is often done using methods like Fineman-Ross, Kelen-Tudos, and Mayo-Lewis. uobaghdad.edu.iqvot.pl

Studies on vinylsilane derivatives provide insight into their copolymerization behavior. For example, in the copolymerization of tris(methoxyethoxy)vinylsilane (TMEVS, r₁) with acrylamide (B121943) (AM, r₂), the reactivity ratios were found to be r₁=0.22 and r₂=1.21. vot.pl In another system, the copolymerization of 3-(trimethoxysilyl)propyl methacrylate (B99206) (TMSPM, r₁) and N-vinyl pyrrolidone (NVP, r₂), the reactivity ratios were determined to be r₁=3.722 and r₂=0.097. tsijournals.comupm.edu.my These values indicate how the monomers incorporate into the polymer chain and allow for the prediction of the copolymer's sequence distribution. tsijournals.comuobaghdad.edu.iqvot.pl

The following table summarizes monomer reactivity ratios for some vinylsilane derivatives in different copolymerization systems.

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | System |

| Tris(methoxyethoxy)vinylsilane (TMEVS) | Acrylamide (AM) | 0.22 | 1.21 | TMEVS-co-AM vot.pl |

| 3-(trimethoxysilyl)propyl methacrylate (TMSPM) | Acrylamide (AM) | 1.87 | 0.80 | TMSPMA-co-AM vot.pl |

| 3-(trimethoxysilyl)propyl methacrylate (TMSPM) | N-vinyl pyrrolidone (NVP) | 3.722 | 0.097 | TMSPM-co-NVP tsijournals.comupm.edu.my |

| Tris(methoxyethoxy)vinylsilane (TMEVS) | N-vinyl pyrrolidone (NVP) | 0.504 | 0.328 | TMEVS-co-NVP upm.edu.my |

These data illustrate the diverse reactivity of vinylsilane monomers depending on the co-monomer, which allows for the synthesis of a wide range of copolymers with specific properties.

Microstructure and Sequence Distribution of Copolymers

The microstructure of copolymers derived from vinylsilane monomers is dictated by the relative reactivity of the comonomers, a relationship quantified by monomer reactivity ratios (r1 and r2). open.edu These ratios compare the rate at which a growing polymer chain radical adds a monomer of its own kind versus the other monomer type. open.edu The values of r1 and r2 determine the sequence distribution of the monomer units along the polymer chain, leading to random, alternating, or block copolymers. open.eduvot.pl

For instance, in the copolymerization of tris(methoxyethoxy)vinylsilane (TMEVS, M1) with acrylamide (AM, M2), the reactivity ratios were found to be r1 = 0.22 and r2 = 1.21. vot.pl Since r1 is less than 1 and r2 is greater than 1, it indicates that the TMEVS-terminated radical prefers to add AM, while the AM-terminated radical prefers to add another AM monomer. This results in a copolymer that tends to form blocks of acrylamide units. vot.pl Similarly, in the copolymerization of 3-(trimethoxysilyl)propyl methacrylate (TMSPMA) with N-vinyl pyrrolidone (NVP), the reactivity ratios were determined to be r1 = 3.722 and r2 = 0.097, indicating that the reactivity of the TMSPMA monomer is significantly higher than that of NVP. tsijournals.com

The sequence distribution can be calculated statistically from these reactivity ratios, providing a detailed picture of the copolymer's microstructure. vot.pltsijournals.com This knowledge is crucial as the arrangement of monomers significantly influences the final properties of the polymer. semanticscholar.org The reactivity of vinylsilane monomers themselves is influenced by the position of the silicon atom relative to the vinyl group; proximity can lower reactivity due to dπ–pπ interactions. tsijournals.comsemanticscholar.org

Table 1: Reactivity Ratios for Copolymers of Vinylsilane Derivatives

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Copolymer Structure Tendency |

| Tris(methoxyethoxy)vinylsilane (TMEVS) | Acrylamide (AM) | 0.22 | 1.21 | Block |

| 3-(trimethoxysilyl)propyl methacrylate (TMSPMA) | Acrylamide (AM) | 1.87 | 0.80 | Block |

| 3-(trimethoxysilyl)propyl methacrylate (TMSPMA) | N-vinyl pyrrolidone (NVP) | 3.722 | 0.097 | More reactive M1 |

| Vinyltriethoxysilane (B1683064) (VTES) | n-Butyl Acrylate (B77674) (BA) | 0.044 | 8.56 | Highly alternating tendency |

Data sourced from multiple studies. vot.pltsijournals.comresearchgate.net

Copolymerization with Acrylate Monomers

Vinylsilane monomers, particularly vinyl alkoxysilanes, can be effectively copolymerized with acrylate monomers to incorporate silane (B1218182) functionality into acrylic polymers. google.com This process is valuable for creating crosslinkable polymers used in applications such as solvent-borne coatings for the automotive industry. google.com The acrylate monomers suitable for this copolymerization include a wide range of alkyl acrylates like methyl acrylate, butyl acrylate, and ethyl hexyl acrylate, as well as cycloaliphatic acrylates. google.com

The copolymerization is typically a free-radical process where the vinyl groups of both the silane and the acrylate monomers react to form the polymer backbone. google.comaip.org While the copolymerization is generally successful, challenges can arise due to the low reactivity of some vinylsilane monomers. aip.org To overcome this and achieve good conversion rates with minimal coagulum, specialized techniques like mini-emulsion polymerization can be employed. researchgate.netaip.org This method has been used to synthesize vinyltriethoxysilane (VTES) and n-butyl acrylate (BA) copolymer latexes, protecting the hydrolyzable silane groups from premature reaction with water. researchgate.net

Research has shown that in the copolymerization of VTES (M1) and n-butyl acrylate (M2), the reactivity ratios differ significantly (r1 = 0.044, r2 = 8.56), indicating a strong preference for the incorporation of the acrylate monomer. researchgate.net Despite the low relative reactivity of the vinylsilane, its incorporation provides pendant alkoxysilane groups that are crucial for subsequent crosslinking reactions. aip.orgpcimag.com

Polymer Backbone Structures from Vinylsilane Monomers

Formation of Polysilane and Polycarbosilane Backbones

The polymerization of vinylsilane monomers can result in different polymer backbone structures, namely polysilanes, which feature a silicon-silicon (-Si-Si-) backbone, and polycarbosilanes, which have a silicon-carbon (-Si-C-) backbone. nasa.govaip.org The resulting structure is highly dependent on the polymerization catalyst and conditions. nasa.govnasa.gov

When alkylsilanes are polymerized using a titanocene (B72419) catalyst, the primary product is a polysilane, formed through dehydrogenative coupling. nasa.gov However, when vinylsilane is polymerized under the same conditions, it predominantly yields a polymer with a polycarbosilane backbone, often mixed with some polysilane structure. nasa.govnasa.govscience.gov This difference arises because the unsaturated vinyl group participates in the polymerization through mechanisms like hydrosilation, which leads to the formation of Si-C bonds in the main chain. nasa.govnasa.gov

The polymerization of vinylsilane with a dimethyltitanocene catalyst, for example, produces a mixture containing about 74% polycarbosilane and 26% polysilane. nasa.gov This process is fundamentally different from the polymerization of alkylsilanes. nasa.gov It is also possible to create copolymers with mixed backbone structures by copolymerizing vinylsilane with an alkylsilane, such as methylsilane. nasa.gov In such cases, the ratio of polysilane to polycarbosilane in the backbone can be tailored by adjusting the monomer feed ratio. nasa.gov These different backbone structures are crucial as they significantly influence the properties of the resulting polymer and its subsequent conversion to ceramic materials upon pyrolysis. science.gov

Table 2: Polymer Backbone Structures from Silane Monomers

| Monomer | Catalyst System | Predominant Backbone Structure |

| Alkylsilanes (e.g., Methylsilane, Ethylsilane) | Titanocene | Polysilane (-Si-Si-) |

| Vinylsilane | Titanocene | Polycarbosilane (-Si-C-) with some Polysilane |

| Allylsilane | Titanocene | Polysilane and Polycarbosilane (80:20 ratio) |

| Methylsilane / Vinylsilane Copolymerization | Titanocene | Mixed Polysilane and Polycarbosilane |

Data compiled from NASA technical reports. nasa.gov

Mechanisms of Crosslinking in Vinylsilane-Containing Polymers

Polymers containing vinylsilane units, often incorporated through grafting or copolymerization, can be crosslinked to form a three-dimensional network, significantly enhancing their thermal stability and mechanical properties. specialchem.com The most common method is moisture-curing, which is a two-step process. pcimag.comspecialchem.com

Step 1: Incorporation of Vinylsilane The first step involves incorporating the silane into the base polymer. specialchem.com This can be achieved either by grafting a vinyl alkoxysilane, such as vinyltrimethoxysilane (B1682223) (VTMS) or vinyltriethoxysilane (VTES), onto a pre-existing polymer backbone (like polyethylene) or by directly copolymerizing the vinylsilane with the primary monomer (e.g., ethylene). specialchem.com The grafting reaction is typically initiated by a peroxide, which creates radical sites on the polymer chain that then react with the vinyl group of the silane. core.ac.uk

Step 2: Hydrolysis and Condensation The second step is the crosslinking reaction itself, which is triggered by exposure to water. pcimag.comspecialchem.com The alkoxy groups (-OR) on the grafted silane undergo hydrolysis in the presence of moisture to form reactive silanol (B1196071) groups (-Si-OH). pcimag.com These silanol groups are unstable and subsequently undergo a condensation reaction with other silanol groups on adjacent polymer chains. core.ac.uk This condensation forms stable and flexible siloxane bridges (-Si-O-Si-), releasing a molecule of water in the process. pcimag.comspecialchem.com The reaction is generally accelerated by a condensation catalyst, such as dibutyltin (B87310) dilaurate. core.ac.uk This moisture-curing process can be controlled and carried out after the polymer has been processed into its final shape, such as a pipe or cable insulation. specialchem.com The resulting siloxane crosslinks are less rigid than the carbon-carbon bonds formed in peroxide crosslinking, which can impart superior impact resistance and tensile strength to the material. specialchem.com

Computational Chemistry of Vinylfluorosilane Systems

Quantum Chemical Methodologies Applied to Vinylfluorosilanes

A variety of quantum chemical methods are employed to study vinylfluorosilane and its derivatives, each offering a different balance of accuracy and computational cost. wikipedia.org

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are frequently used to investigate vinylfluorosilanes. novapublishers.com The Hartree-Fock (HF) method provides a foundational level of theory, while Møller-Plesset perturbation theory to the second order (MP2) incorporates electron correlation for more accurate energy calculations. wikipedia.orgresearchgate.net

These methods have been successfully applied to determine the equilibrium geometries of different rotational isomers (rotamers) of this compound derivatives. researchgate.net For instance, in studies of dimethyl vinyl fluorosilane, ab initio calculations with basis sets up to MP2/6-311+G(2d,2p) have been used to determine conformational stabilities. researchgate.net Similarly, for molecules like CH2CHSiHDCl, complete equilibrium geometries have been determined using basis sets such as 6-31G(d), 6-311+G(d,p), and 6-311+G(2d,2p) at both the RHF and MP2 levels. researchgate.net These calculations are crucial for understanding the potential energy surface and the barriers to internal rotation. researchgate.net

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its favorable balance of accuracy and computational efficiency. novapublishers.commdpi.com It is particularly useful for studying the electronic structure and reactivity of organosilicon compounds. acs.org

DFT calculations, often using functionals like B3LYP, are employed to investigate reaction mechanisms involving vinylsilanes. For example, DFT has been used to study the rhodium(I)-catalyzed intermolecular hydroacylation of vinylsilane with benzaldehyde, elucidating the intermediates and transition states of the catalytic cycle. science.gov Theoretical studies on the transmetalation between a palladium(II)-vinyl complex and vinylsilane have utilized DFT to understand how fluoride (B91410) anions accelerate the reaction, revealing that the anion facilitates the formation of a hypervalent silicon center in the transition state. nih.gov DFT calculations have also been instrumental in understanding the stereoselectivity of reactions, such as the trans-hydroboration of internal alkynes catalyzed by cationic ruthenium(II) complexes, by mapping out the reaction mechanism and identifying key intermediates. acs.org

Ab Initio Calculations (e.g., MP2, HF)

Conformational Analysis and Energetics of this compound Conformers

The rotation around the silicon-carbon single bond in this compound derivatives leads to different spatial arrangements known as conformers. ijpsr.comscribd.com Computational methods are essential for analyzing the relative energies of these conformers and the energy barriers separating them. nobelprize.org

For dimethyl vinyl fluorosilane, both experimental (infrared and Raman spectroscopy) and computational studies have been performed. researchgate.net Ab initio calculations at the MP2/6-311+G(2d,2p) level have been used to determine the enthalpy difference between the cis and gauche conformers. researchgate.net These calculations predicted the gauche conformer to be more stable. researchgate.net The barriers for the cis to gauche, gauche to gauche, and gauche to cis interconversions have also been calculated. researchgate.net Such detailed energetic information helps in interpreting experimental spectra and understanding the dynamic behavior of the molecule. researchgate.net

Below is a table summarizing the calculated energy differences and rotational barriers for dimethyl vinyl fluorosilane.

| Parameter | Calculated Value (cm⁻¹) | Calculated Value (kcal/mol) | Method |

| Enthalpy Difference (Gauche vs. Cis) | 67 ± 7 | 0.19 ± 0.02 | Ab Initio (MP2/6-311+G(2d,2p)) |

| Cis to Gauche Barrier | 731 | 2.09 | Ab Initio |

| Gauche to Gauche Barrier | 492 | 1.41 | Ab Initio |

| Gauche to Cis Barrier | 607 | 1.74 | Ab Initio |

This table presents theoretical data on the conformational energetics of dimethyl vinyl fluorosilane.

Vibrational Frequency Calculations and Spectroscopic Correlations

Computational chemistry is a powerful tool for predicting and interpreting vibrational spectra (infrared and Raman). wikipedia.orgyukiozaki.com Calculating the vibrational frequencies of a molecule helps in assigning the experimentally observed spectral bands to specific molecular motions. uni-rostock.demckendree.edu

For vinylsilane and its derivatives, vibrational assignments are often supported by normal coordinate calculations. researchgate.net These calculations are typically performed at the same level of theory used for geometry optimization, such as RHF/6-31G* or DFT. researchgate.netmckendree.edu The calculated frequencies, though often systematically higher than experimental values, can be scaled to provide excellent agreement with observed spectra. mckendree.edu This correlation between theoretical and experimental spectra provides confidence in the determined molecular structure and vibrational assignments. capes.gov.brglobalauthorid.comoptica.org For example, complete vibrational assignments for both the cis and gauche conformers of dimethyl vinyl fluorosilane have been proposed based on such calculations, which aids in the interpretation of infrared band contours and Raman depolarization ratios. researchgate.net

The table below shows a comparison of calculated and experimental vibrational frequencies for a related molecule, illustrating the typical accuracy of such predictions.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (DFT) | Experimental Frequency (cm⁻¹) |

| Umbrella motion | 667 | 650-700 |

| B-O Stretching | 873 | N/A |

| Asymmetric B-O-H Stretch | 1391-1454 | 1200-1400 |

This table compares DFT-calculated vibrational frequencies with experimental IR values for a B₃O₃H₃ unit, showcasing the correlation that can be achieved. mckendree.edu

Reaction Pathway Analysis and Energy Profiles for Vinylsilane Transformations

Understanding the mechanism of a chemical reaction involves mapping the potential energy surface that connects reactants to products via transition states. nih.gov Computational chemistry is indispensable for this task, allowing for the calculation of reaction pathways and the associated energy profiles. acs.org

For vinylsilane transformations, such as electrophilic substitutions, cyclizations, and metal-catalyzed reactions, computational studies provide key mechanistic insights. mcgill.caacs.orgwikipedia.org For instance, theoretical investigations of the reaction of silylene (SiH₂) with ethylene (B1197577) showed that the formation of vinylsilane is not a favorable pathway under thermal decomposition conditions of ethylsilane. kuleuven.be Instead, the reaction proceeds through the formation of silirane. kuleuven.be

In the context of fluoride-accelerated cross-coupling reactions, DFT and MP2-MP4 calculations have been used to compare different possible reaction courses. nih.gov These studies revealed that the reaction has a very high activation barrier in the absence of a fluoride anion. nih.gov The calculations showed that the fluoride anion lowers the activation energy significantly by participating in the transition state, leading to the formation of a hypervalent silicon intermediate. nih.gov The energy profile below illustrates the effect of the fluoride anion on the activation barrier.

| Reaction Pathway | Activation Energy (Ea) (kcal/mol) | Reaction Energy (ΔE) (kcal/mol) |

| Without Fluoride Anion | 45.8 | 25.6 (Endothermic) |

| With Fluoride Anion (Course 2) | 25.3 | -5.7 (Exothermic) |

| With Fluoride Anion (Course 3) | 12.7 | -24.8 (Exothermic) |

This table summarizes the calculated activation and reaction energies for the transmetalation between a palladium(II)-vinyl complex and vinylsilane, with and without the presence of a fluoride anion. nih.gov

Theoretical Prediction of Reactivity and Selectivity in Vinylsilane Chemistry

Beyond explaining known reactivity, computational chemistry can predict the outcome of unknown reactions, guiding experimental efforts. nih.govchemrxiv.org By calculating and comparing the activation energies for different possible reaction pathways, chemists can predict which products are likely to form and with what selectivity (e.g., regioselectivity or stereoselectivity). researchgate.net

Advanced Spectroscopic Characterization of Vinylfluorosilane Compounds

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for probing the molecular structure of vinylfluorosilane. These methods provide detailed information about the vibrational modes of the molecule, which are sensitive to its geometry, bonding, and conformational state.

Infrared (IR) Spectroscopy: Band Assignments and Conformational Studies

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a unique fingerprint of the molecule, with specific bands corresponding to distinct vibrational motions. For this compound and its derivatives, IR spectroscopy is instrumental in identifying functional groups and elucidating conformational isomers.

In the study of vinylsilane, for instance, IR spectra have been used for normal coordinate analysis and to investigate its torsional barrier. capes.gov.br The analysis of IR band contours and frequency shifts upon isotopic substitution, such as with deuterium, aids in making definitive vibrational assignments. capes.gov.br Research on dimethyl vinyl fluorosilane has shown the presence of both cis and gauche conformers in fluid phases. researchgate.net Variable temperature IR studies of this compound dissolved in liquid xenon revealed that the cis conformer is more stable, with an enthalpy difference of 77 ± 8 cm⁻¹ (220 ± 23 cal mol⁻¹). researchgate.net In the solid state, however, only the cis conformer is present. researchgate.net

A complete vibrational assignment for the cis conformer has been proposed based on infrared band contours, relative intensities, and group frequencies. researchgate.net These assignments are further supported by ab initio calculations. researchgate.net The characteristic IR absorption bands for vinyl groups typically appear in specific regions: the C=C stretch is found between 1680-1640 cm⁻¹, the =C-H stretch occurs from 3100-3000 cm⁻¹, and the =C-H bend is observed between 1000-650 cm⁻¹. libretexts.org For organosilicon compounds, the Si-C stretching vibrations also provide valuable structural information.

The table below summarizes some key IR band assignments for vinylsilane and related compounds.

| Vibrational Mode | **Frequency Range (cm⁻¹) ** | Compound Type |

| =C-H Stretch | 3100-3000 | Alkenes libretexts.org |

| C-H Stretch (alkane) | 3000-2850 | Alkanes libretexts.org |

| C=C Stretch | 1680-1640 | Alkenes libretexts.org |

| C-H Bend (scissoring) | 1470-1450 | Alkanes libretexts.org |

| =C-H Bend | 1000-650 | Alkenes libretexts.org |

| SiC₃ Torsion | 50-55 | Trimethylvinylsilane capes.gov.br |

This table provides a generalized range for characteristic vibrations based on established spectroscopic data.

Raman Spectroscopy: Molecular Vibrations and Structural Elucidation

Raman spectroscopy is a complementary technique to IR spectroscopy that relies on the inelastic scattering of monochromatic light. wikipedia.org It provides information about molecular vibrations, offering a "chemical fingerprint" that can be used for identification and structural analysis. anton-paar.com A key advantage of Raman spectroscopy is its ability to detect non-polar bonds and symmetric vibrations that may be weak or absent in IR spectra. upenn.edu

In the context of this compound, Raman spectroscopy has been used to study conformational equilibria and molecular vibrations. For dimethyl vinyl fluorosilane, Raman spectra of the liquid phase, combined with temperature-dependent studies, have helped to determine the enthalpy difference between the cis and gauche conformers. researchgate.net Depolarization ratios measured from the Raman spectra of the liquid state are crucial for assigning vibrational modes to their respective symmetry classes. researchgate.netwikipedia.org

The combination of IR and Raman spectroscopy, supported by theoretical calculations, allows for a detailed and robust structural elucidation of this compound and its derivatives. capes.gov.brresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy